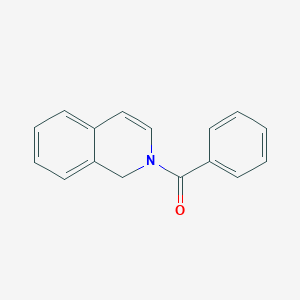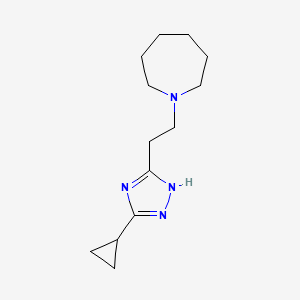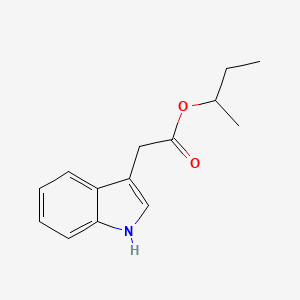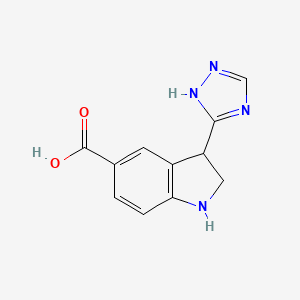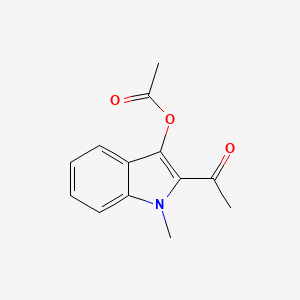![molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1](/img/structure/B11877281.png)
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-chloroethoxy)methyl)-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction Reactions: The purine ring system can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, 2-chloroethanol, and an appropriate solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted purine derivatives.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure is similar to that of nucleotides, which are the building blocks of DNA and RNA. This similarity makes it a valuable tool for studying the mechanisms of genetic regulation and enzyme activity.
Medicine: In medicine, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects.
Comparison with Similar Compounds
- 9-((2-chloroethoxy)methyl)-9H-purin-6-amine
- 2-(2-chloroethoxy)ethanol
- 9H-carbazole, 9-[(2-chloroethoxy)methyl]-3,6-diiodo
Comparison: Compared to other similar compounds, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine stands out due to its unique purine structure. This structure imparts specific chemical and biological properties that are not observed in other compounds with similar functional groups. For example, its ability to interact with nucleic acids and enzymes makes it particularly valuable in biological and medical research.
Properties
CAS No. |
56004-32-1 |
|---|---|
Molecular Formula |
C8H10ClN5O |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
9-(2-chloroethoxymethyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12) |
InChI Key |
IXWIERFWDKIYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)

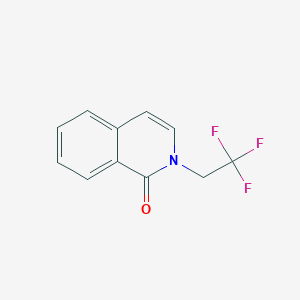


![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
